Sulphur Brown 10 - Leuco is a synthetic dye belonging to the category of sulphur dyes, which are characterized by their complex heterocyclic structures containing sulphur linkages. This compound is primarily utilized for dyeing cellulosic textiles, such as cotton and viscose, due to its ability to produce deep, rich brown hues. The leuco form of the dye is particularly significant as it is soluble in water, allowing for easier application in textile processes. The compound is identified by its Chemical Abstracts Service number 12262-27-0 and is noted for its cost-effectiveness and durability in various applications .
These reactions are vital for the dye's functionality, allowing it to transition between forms that are either soluble or insoluble depending on the application requirements.
Research into the biological activity of Sulphur Brown 10 - Leuco indicates potential applications beyond textile dyeing. It has been investigated for use in staining techniques within biological research, enabling visualization of cellular components under microscopy. Furthermore, there are ongoing studies exploring its antimicrobial properties, which could lead to applications in medical diagnostics or treatments .
The synthesis of Sulphur Brown 10 - Leuco involves several steps:
This method highlights the complexity and precision required in producing this dye on both laboratory and industrial scales.
Sulphur Brown 10 - Leuco has a wide range of applications:
Studies on the interactions of Sulphur Brown 10 - Leuco with various substrates have revealed insights into its bonding mechanisms. The dye interacts primarily with hydroxyl groups present on cellulose fibers through hydrogen bonding and van der Waals forces. This interaction ensures that the dye adheres effectively to the fibers, resulting in stable coloration.
Additionally, research has shown that the leuco form's solubility allows it to penetrate fiber structures more effectively than its insoluble counterparts, enhancing its application in textile processing .
Several other sulphur dyes share similarities with Sulphur Brown 10 - Leuco. Here are some notable comparisons:
| Compound Name | Color | Unique Features |
|---|---|---|
| Sulphur Black 1 | Black | Known for deep black coloration; used similarly in textiles. |
| Sulphur Blue 7 | Blue | Produces vibrant blue hues; utilized for cotton and other fibers. |
| Sulphur Green 14 | Green | Offers green shades; effective for cellulose applications. |
Sulphur Brown 10 - Leuco stands out due to its specific brown hue and superior solubility in its leuco form, allowing for effective application in dyeing processes. Its ability to provide deep colors while maintaining excellent fastness properties distinguishes it from other sulphur dyes.
Sulphur Brown 10 - Leuco, identified by CAS Registry Number 12262-27-0, represents a significant compound in the family of leuco sulphur dyes with distinctive chemical properties and industrial applications [1]. The traditional synthesis methodology involves a high-temperature sulfurization reaction using 4-methylbenzene-1,3-diamine as the primary aromatic precursor [2]. This compound, also known by its systematic name 1,3-benzenediamine, 4-methyl-, serves as the fundamental building block for the formation of the chromophoric system in Sulphur Brown 10 - Leuco [13].
The conventional production process begins with the precise combination of 4-methylbenzene-1,3-diamine and elemental sulfur in a specific ratio of 1:2 by weight [7]. This stoichiometric relationship is critical for achieving the desired molecular structure and chromophoric properties of the final product [1]. The reaction mechanism involves complex thionation processes where sulfur atoms are incorporated into the aromatic structure, forming oligosulphide bridges that are characteristic of sulphur dyes [12].
During the high-temperature sulfurization, several concurrent reactions occur, including the formation of sulphide (–S–), disulphide (–S–S–), and polysulphide (–Sn–) links in heterocyclic rings [6]. These sulfur linkages constitute an integral part of the chromophore in Sulphur Brown 10 - Leuco, contributing to its distinctive coloration properties and chemical behavior [7]. The reaction proceeds through a series of nucleophilic substitutions and addition reactions, facilitated by the elevated temperature conditions [8].
The molecular transformation during sulfurization involves the interaction between the amino groups of 4-methylbenzene-1,3-diamine and molten sulfur, leading to the formation of complex heterocyclic structures [4]. This process results in the creation of a polymeric structure with multiple sulfur bridges, which is characteristic of the sulphur dye class [6]. The exact molecular structure of Sulphur Brown 10 - Leuco remains partially undefined due to the complexity of the reaction and the variability in the number and position of sulfur atoms incorporated during synthesis [7].
The industrial-scale production of Sulphur Brown 10 - Leuco necessitates precise control of calcination parameters, particularly temperature management in the range of 210-250°C [1]. This temperature window has been established through extensive empirical research as optimal for achieving the desired chemical transformations while minimizing unwanted side reactions and degradation [7]. The calcination process typically extends for approximately 15 hours, during which the reaction mixture undergoes progressive thionation and structural reorganization [3].
Temperature control during calcination represents one of the most critical factors influencing product quality and yield [10]. Research has demonstrated that temperatures below 210°C result in incomplete sulfurization and inadequate chromophore formation, while temperatures exceeding 250°C can lead to thermal decomposition of the desired product and formation of insoluble by-products [16]. The following table summarizes the relationship between calcination temperature and key product characteristics:
| Calcination Temperature (°C) | Reaction Time (hours) | Product Characteristics | Yield (%) |
|---|---|---|---|
| 210-220 | 15-16 | Lighter brown shade, moderate solubility | 65-70 |
| 220-235 | 14-15 | Medium brown shade, good solubility | 75-80 |
| 235-250 | 13-14 | Deep brown shade, excellent solubility | 80-85 |
The calcination process is typically conducted in specialized reactors equipped with precise temperature control systems and efficient mixing mechanisms [10]. Modern industrial setups employ advanced thermal management technologies to maintain uniform temperature distribution throughout the reaction mass, preventing localized overheating or cooling that could compromise product quality [14]. The reaction vessel design incorporates features to accommodate the volume expansion that occurs during the high-temperature reaction phase [21].
Optimization studies have revealed that a gradual temperature ramping protocol, rather than immediate exposure to the maximum temperature, yields superior results in terms of product quality and consistency [16]. A typical industrial temperature profile involves an initial heating phase to 210°C, followed by a controlled increase to 235-240°C over several hours, and maintenance at this temperature for the remainder of the reaction period [10]. This approach allows for the sequential progression of different reaction stages, optimizing the formation of the desired chromophoric structures [14].
Following the high-temperature calcination phase, the crude Sulphur Brown 10 product requires specific post-synthesis treatments to convert it into the leuco form and prepare it for commercial applications [1]. The primary post-synthesis treatment involves dissolution of the calcined product in a solution containing sodium sulfide and sodium hydroxide [7]. This treatment serves multiple purposes: it reduces the water-insoluble sulphur dye to its soluble leuco form, removes excess unreacted sulfur, and stabilizes the product against premature oxidation [12].
The dissolution process typically employs a solution containing 5-10% sodium sulfide and 2-5% sodium hydroxide by weight [7]. The alkaline conditions created by sodium hydroxide facilitate the reduction reaction while also enhancing the solubility of the leuco form [11]. The reduction mechanism involves the conversion of oligosulphide bridges in the dye structure to thiol groups, which increases water solubility and affinity for cellulosic fibers [18].
After complete dissolution, the solution undergoes a salt precipitation process to isolate the leuco dye in solid form [1]. This precipitation is typically achieved by adding sodium chloride or sodium sulfate to the alkaline solution, which decreases the solubility of the leuco dye and causes it to precipitate from the solution [11]. The salt concentration and precipitation conditions significantly influence the physical characteristics of the final product, including particle size, morphology, and dispersibility [18].
Following salt precipitation, the mixture is subjected to a controlled heating process, first at 240°C for approximately six hours, followed by further heating at 250°C for more than four hours [1]. This extended heating phase serves to evaporate moisture and complete any remaining chemical transformations [7]. The precise timing and temperature control during this phase are critical for achieving optimal product quality and stability [11].
The post-synthesis treatment protocol can be summarized in the following sequential steps:
This multi-step post-synthesis treatment is essential for transforming the crude reaction product into a commercially viable leuco dye with the desired solubility, stability, and application properties [18]. The careful control of each treatment parameter ensures consistent product quality and performance characteristics [11].
Recent advancements in leuco sulphur dye production have focused on developing more efficient and environmentally sustainable manufacturing processes [12]. The US5611818A patent represents a significant innovation in this field, introducing novel methods for producing dry leuco sulphur dyes in particulate form with improved stability and reduced environmental impact [12]. This patent addresses several limitations of traditional production methods, particularly the challenges associated with hydrogen sulfide formation during storage and application [12].
The patented process involves the production of hydrosoluble dry leuco sulphur dyes through a reaction conducted in an aqueous medium at temperatures above 60°C [12]. Unlike conventional methods that rely heavily on sodium sulfide as the reducing agent, this approach utilizes alternative reducing agents, particularly carbonyl compounds with donor substituents in the α-position [12]. These reducing agents include aliphatic compounds with 3-6 carbon atoms, such as 1-hydroxyacetone, carbohydrates, and their derivatives [12].
A key innovation in the US5611818A patent is the incorporation of alkali metal sulfites and/or bisulfites during the reduction reaction [12]. This addition significantly enhances the stability of the leuco dye and reduces the inorganic sulfide content in the final product [12]. The process can achieve inorganic sulfide content below 1% by weight, or even below 0.2% by weight, resulting in products that are practically free of detectable sulfide ions [3].
The patent also details specific drying methodologies for converting the aqueous leuco dye solution into a stable dry particulate form [12]. These include spray drying, which produces fine, uniform particles with excellent dispersibility, and other drying techniques optimized to preserve the chemical integrity of the leuco compound [12]. The drying parameters are carefully controlled to prevent premature oxidation while ensuring complete moisture removal [12].
The modern production approach described in US5611818A offers several advantages over traditional methods:
| Aspect | Traditional Method | US5611818A Method |
|---|---|---|
| Reducing Agent | Primarily sodium sulfide | Carbonyl compounds with α-donor substituents |
| Inorganic Sulfide Content | 2-14% | <1%, potentially <0.2% |
| H₂S Formation | Significant during storage | Minimal to none |
| Product Stability | Moderate, tends to oxidize | Enhanced stability against oxidation |
| Environmental Impact | Higher due to sulfide waste | Reduced environmental footprint |
| Process Complexity | Simpler but less controlled | More sophisticated with better quality control |
The patent also addresses the challenge of oxidation stability in leuco sulphur dyes with very low inorganic sulfide content [12]. While conventional wisdom suggested that a minimum of 2-3% inorganic sulfide was necessary to prevent oxidation during storage, the patented process achieves stability through alternative mechanisms, including the incorporation of specific stabilizers and protective agents [12].
Recent research has further expanded on the concepts introduced in US5611818A, exploring the use of reducing sugars such as glucose, fructose, and isomaltulose as environmentally friendly alternatives to sodium sulfide [23] [27]. These approaches align with green chemistry principles and offer promising pathways for more sustainable production of Sulphur Brown 10 - Leuco and related compounds [27].
Sulphur Brown 10 - Leuco (Chemical Abstracts Service number 12262-27-0, Color Index 53055) represents a sophisticated oligomeric sulfur-polymer compound characterized by complex heterocyclic structures containing sulfur linkages [1] [2]. The compound belongs to the category of sulfur dyes, which are distinguished by their organosulfur composition consisting of sulfide (-S-), disulfide (-S-S-), and polysulfide (-Sn-) links within heterocyclic ring systems [3] [4].
The oligomeric nature of Sulphur Brown 10 - Leuco stems from its manufacturing process, which involves the high-temperature calcination of 4-methylbenzene-1,3-diamine with sulfur at temperatures ranging from 210 to 250°C for approximately 15 hours [1] [2]. This thermal treatment creates a complex polymeric structure where sulfur atoms serve as bridging elements between aromatic chromophoric units. The resulting oligomeric framework contains aromatically bound oligosulfide bridges that are reducible to thiol groups and may extend to oligomeric or polymeric structures [5] [6].
The oligomeric characteristics manifest through the presence of multiple chromophoric units linked by sulfur-containing bridges. These oligosulfide linkages can form chains of up to approximately six sulfur atoms in sequence, creating the general structural formula D-(Sn-S-)m·mNa+, where D represents the chromophore, n ranges from zero to five, and m is greater than or equal to one [7]. This structural complexity contributes to the compound's distinctive properties and its ability to undergo reversible reduction-oxidation transformations.
The thiol group content in Sulphur Brown 10 - Leuco constitutes the primary redox-active component of the molecular structure [5] [7]. In the reduced leuco form, the compound contains multiple thiol groups (-SH) that serve as the fundamental sites for redox activity. These thiol groups are formed through the reductive cleavage of oligosulfide bridges present in the oxidized sulfur dye form [5].
The reduction process transforms the water-insoluble sulfur dye into its soluble leuco form through the breaking of disulfide linkages to form thiol groups, which subsequently convert to sodium salt thiolates (mercaptides) in alkaline solutions [3] [4]. This transformation can be represented by the fundamental reaction mechanism where oligosulfide bridges are opened during reduction to form thiol groups, and depending on the sulfur content in the dye, various intermediate species may result during reoxidation [5].
The redox-active sites demonstrate remarkable versatility in their oxidation states. When two or more mercaptide groups exist on the leuco-sulfur dye anion, oxidation results in polymeric or cross-linked pigmentary molecules unlike simple double molecules [7]. This characteristic leads to products that do not crystallize during processing and may contain pendant mercaptan groups that could not form disulfide links with adjacent groups, making these pendant groups particularly reactive.
The thiol group concentration directly influences the compound's solubility characteristics and dyeing properties. Sulphur Brown 10 - Leuco demonstrates complete insolubility in water while showing solubility in sodium sulfide solutions, producing a characteristic brown coloration [1] [2]. This solubility behavior reflects the conversion of thiol groups to their sodium salt forms, creating water-soluble thiolate species that exhibit affinity for cellulosic fibers.
Ultraviolet-visible spectroscopy serves as a fundamental analytical technique for characterizing the electronic transitions and chromophoric behavior of Sulphur Brown 10 - Leuco [8] [9]. The UV-Vis spectroscopic analysis provides critical information about the compound's absorption characteristics, which are directly related to its conjugated aromatic system and the extent of sulfur incorporation within the molecular framework.
Research has demonstrated that the introduction of sulfur atoms into dye structures can produce significant bathochromic shifts in absorption maxima, typically resulting in red-shifts of 25-75 nanometers depending on the number and arrangement of sulfur atoms [8]. For sulfur-containing dyes, UV-Vis spectroscopy reveals absorption patterns that reflect the electronic transitions between ground and excited states of the chromophoric system, with sulfur atoms contributing to the extension of conjugation and modification of electronic properties.
The spectral characteristics of sulfur dyes in UV-Vis analysis show distinct absorption maxima that indicate spectral purity and chromophoric integrity [9]. Well-characterized sulfur dyes typically exhibit clear peaks with distinct absorption maxima, while compounds with structural irregularities may display broader peaks with less defined spectral features. The UV-Vis analysis of Sulphur Brown 10 - Leuco in various solvents provides insights into solvent-dye interactions and the stability of the chromophoric system under different chemical environments.
FTIR spectroscopy provides complementary structural information by identifying functional groups and characterizing molecular vibrations within Sulphur Brown 10 - Leuco [10]. This technique is particularly valuable for detecting thiol group vibrations and sulfur-containing bonds that define the compound's redox-active character.
The FTIR analysis reveals characteristic vibrational modes associated with thiol groups, typically appearing in the 2500-2600 cm⁻¹ region for S-H stretching vibrations. Additional spectral features include aromatic C-H stretching vibrations, C=C aromatic ring vibrations, and various sulfur-containing bond vibrations that provide fingerprint information about the oligomeric structure.
Surface chemical analysis using complementary techniques such as X-Ray Photoelectron Spectroscopy (XPS) has been employed to study sulfur dye systems, revealing sulfur in multiple oxidation states [10]. XPS analysis typically shows sulfur peaks at different binding energies corresponding to reduced sulfur forms (around 164 eV) and oxidized sulfur forms (around 168 eV), providing quantitative information about the distribution of sulfur oxidation states within the compound.
| Property | Value/Characteristic |
|---|---|
| Chemical Abstracts Service (CAS) Number | 12262-27-0 |
| Color Index Number | C.I. 53055 |
| Appearance | Red-brown powder |
| Water Solubility | Insoluble |
| Solubility in Sodium Sulfide Solution | Soluble (brown coloration) |
| Manufacturing Temperature Range | 210-250°C |
| Oligomeric Structure Type | Oligosulfide-bridged polymer |
| Primary Functional Groups | Thiol groups (-SH), Disulfide bridges (-S-S-) |
| Technique | Application | Key Information |
|---|---|---|
| UV-Visible Spectroscopy | Electronic transitions and chromophore analysis | Absorption maxima related to conjugated system |
| Fourier Transform Infrared (FTIR) Spectroscopy | Functional group identification and molecular vibrations | Thiol group vibrations and sulfur-containing bonds |
| X-Ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Sulfur oxidation states and surface chemistry |